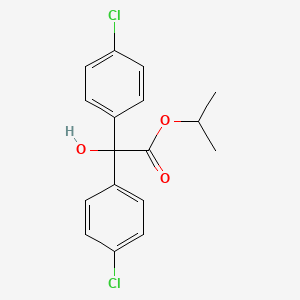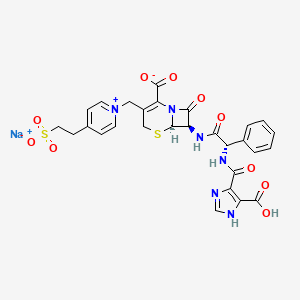
CI-1044
Descripción general
Descripción
CI-1044, también conocido como PD-189659, es un potente e inhibidor selectivo de la fosfodiesterasa 4 (PDE4). Ha sido estudiado por sus potenciales aplicaciones terapéuticas, particularmente en el tratamiento de enfermedades inflamatorias. El compuesto exhibe alta especificidad para los subtipos PDE4, incluyendo PDE4A5, PDE4B2, PDE4C2, y PDE4D3 .
Aplicaciones Científicas De Investigación
CI-1044 ha sido ampliamente estudiado por sus aplicaciones en varios campos:
Química: Se utiliza como un compuesto de herramienta para estudiar la inhibición de PDE4 y sus efectos sobre los niveles de monofosfato de adenosina cíclico (cAMP).
Biología: Investigado por su papel en la modulación de las respuestas inmunitarias y la inflamación.
Medicina: Posible agente terapéutico para tratar la enfermedad pulmonar obstructiva crónica (EPOC), el asma y otras afecciones inflamatorias.
Industria: Utilizado en el desarrollo de medicamentos antiinflamatorios y como compuesto de referencia en estudios farmacológicos .
Mecanismo De Acción
CI-1044 ejerce sus efectos inhibiendo selectivamente PDE4, una enzima responsable de la descomposición del cAMP. Al inhibir PDE4, this compound aumenta los niveles intracelulares de cAMP, lo que lleva a la activación de la proteína quinasa A (PKA) y la posterior fosforilación de las proteínas diana. Esta cascada da como resultado la modulación de varios procesos celulares, incluyendo la inflamación y las respuestas inmunitarias .
Análisis Bioquímico
Biochemical Properties
CI-1044 interacts with several isoforms of the PDE4 enzyme, namely PDE4A5, PDE4B2, PDE4C2, and PDE4D3 . It exhibits inhibitory effects with IC50 values of 0.29, 0.08, 0.56, 0.09 μM for PDE4A5, PDE4B2, PDE4C2, and PDE4D3, respectively . This interaction between this compound and PDE4 isoforms influences the biochemical reactions within the cell, particularly those involving cAMP metabolism .
Cellular Effects
This compound has been shown to have significant effects on cellular processes. It has been observed to cause perivascular and interstitial inflammation, characterized by infiltrates of neutrophils and macrophages . Furthermore, this compound has been found to influence cell function by modulating the production of nitric oxide (NO), a key signaling molecule involved in various cellular processes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with PDE4 enzymes, leading to the inhibition of these enzymes . This inhibition results in an increase in the levels of cAMP within the cell . Elevated cAMP levels can lead to various downstream effects, including changes in gene expression and modulation of cellular signaling pathways .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with dosage . For instance, phosphorylation at S615 in rats was elevated 35-fold 2 hours after the last dose of this compound . More comprehensive studies are needed to fully understand the dosage-dependent effects of this compound in animal models.
Metabolic Pathways
This compound is involved in the cAMP metabolic pathway through its inhibition of PDE4 enzymes . By inhibiting these enzymes, this compound prevents the breakdown of cAMP, thereby influencing the levels of this important second messenger within the cell .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de CI-1044 involucra múltiples pasos, comenzando con materiales de partida disponibles comercialmente. Los pasos clave incluyen la formación de la estructura central a través de reacciones de ciclización, seguidas de modificaciones del grupo funcional para lograr la selectividad y potencia deseadas. Las condiciones de reacción específicas, como la temperatura, los solventes y los catalizadores, se optimizan para maximizar el rendimiento y la pureza .
Métodos de Producción Industrial
La producción industrial de this compound sigue rutas sintéticas similares, pero se escala para acomodar cantidades más grandes. El proceso involucra medidas estrictas de control de calidad para garantizar la coherencia y el cumplimiento de las normas regulatorias. Las técnicas avanzadas, como la química de flujo continuo, se pueden emplear para mejorar la eficiencia y reducir los costos de producción .
Análisis De Reacciones Químicas
Tipos de Reacciones
CI-1044 se somete a varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar bajo condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden utilizar para modificar ciertos grupos funcionales dentro de la molécula.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.
Sustitución: Los nucleófilos como las aminas y los tioles se emplean en reacciones de sustitución.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound, que pueden exhibir diferentes propiedades farmacológicas. Estos derivados se estudian a menudo para comprender las relaciones estructura-actividad y optimizar el potencial terapéutico .
Comparación Con Compuestos Similares
Compuestos Similares
Rolipram: Otro inhibidor de PDE4 con mecanismos similares pero menor potencia en comparación con CI-1044.
Cilomilast: Un inhibidor de PDE4 más potente que this compound, utilizado en ensayos clínicos para la EPOC.
Tanimilast: Un novedoso inhibidor de PDE4 con potente actividad antiinflamatoria
Singularidad de this compound
This compound es único debido a su alta selectividad para subtipos específicos de PDE4 y sus propiedades farmacocinéticas favorables. Exhibe un perfil equilibrado de potencia, selectividad y seguridad, lo que lo convierte en un compuesto valioso tanto para la investigación como para las posibles aplicaciones terapéuticas .
Propiedades
IUPAC Name |
N-[(11R)-6-amino-12-oxo-9-phenyl-1,10-diazatricyclo[6.4.1.04,13]trideca-4(13),5,7,9-tetraen-11-yl]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O2/c24-17-11-15-8-10-28-20(15)18(12-17)19(14-5-2-1-3-6-14)26-21(23(28)30)27-22(29)16-7-4-9-25-13-16/h1-7,9,11-13,21H,8,10,24H2,(H,27,29)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXOSJSGDNPEEF-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C(N=C(C3=CC(=CC1=C32)N)C4=CC=CC=C4)NC(=O)C5=CN=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C(=O)[C@@H](N=C(C3=CC(=CC1=C32)N)C4=CC=CC=C4)NC(=O)C5=CN=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5047291 | |
| Record name | CI-1044 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5047291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197894-84-1 | |
| Record name | CI 1044 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=197894-84-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CI-1044 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0197894841 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CI-1044 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4T475XIIY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















